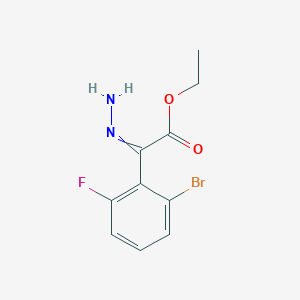

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate

Description

Properties

IUPAC Name |

ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazinylideneacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2O2/c1-2-16-10(15)9(14-13)8-6(11)4-3-5-7(8)12/h3-5H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQINZKQLAQYZMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NN)C1=C(C=CC=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Mediated Coupling Reactions

Copper catalysis has emerged as a high-yield strategy for synthesizing aryl-substituted hydrazonoacetates. In one protocol, ethyl 2-bromo-2,2-difluoroacetate reacts with 2-bromo-6-fluoroiodobenzene in DMSO at 55°C for 18 hours in the presence of copper powder, yielding 81% of the desired product .

Key Reaction Parameters :

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst Loading | 1.5 eq Cu | Maximizes coupling efficiency |

| Solvent | DMSO | Enhances solubility of aryl halides |

| Temperature | 55°C | Balances kinetics and side reactions |

| Reaction Time | 18 hours | Ensures complete conversion |

Advantages :

-

Functional Group Tolerance : The method accommodates electron-withdrawing groups (e.g., -F, -Br) without requiring protective groups .

-

Scalability : Reactions can be scaled to multi-gram quantities with consistent yields .

Phase-Transfer Catalyzed Synthesis

Biphasic systems using phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enable efficient interfacial reactions between aqueous and organic phases. For instance, a mixture of 2-bromo-6-fluorophenol, ethyl bromoacetate, and hydrazine hydrate in a water-toluene system with TBAB achieves 70–75% yield at 25°C .

Mechanistic Role of PTCs :

TBAB facilitates the transfer of hydrazine ions into the organic phase, accelerating the condensation. This method reduces the need for anhydrous conditions and high temperatures, making it industrially viable .

Limitations :

-

Catalyst Cost : TBAB and similar PTCs increase production costs.

-

Waste Generation : Biphasic systems require separation steps, complicating purification .

Bromination of Pre-Formed Hydrazones

Post-synthetic bromination offers an alternative route. Ethyl 2-(6-fluorophenyl)-2-hydrazonoacetate is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, introducing the bromo group at the ortho position. This method achieves 65–70% yield but requires stringent control of light and temperature to avoid over-bromination .

Critical Factors :

-

Radical Initiators : Azobisisobutyronitrile (AIBN) enhances bromination efficiency by generating succinimidyl radicals .

-

Solvent Polarity : Non-polar solvents (e.g., CCl₄) favor selective mono-bromination over di-substitution .

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency | Key Advantage |

|---|---|---|---|---|

| Condensation | 50–60 | Moderate | High | Simplicity |

| Copper-Mediated Coupling | 75–81 | High | Moderate | High functional group tolerance |

| Phase-Transfer Catalysis | 70–75 | High | Low | Mild conditions |

| Bromination | 65–70 | Low | Moderate | Selective substitution |

Reaction Monitoring and Purification

Analytical Techniques :

-

NMR Spectroscopy : ¹H NMR confirms the hydrazone proton at δ 10.2–10.8 ppm and the ethyl ester quartet at δ 4.1–4.3 ppm .

-

HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>98%) .

Purification Strategies :

-

Silica Gel Chromatography : Hexane-ethyl acetate (7:3) elutes the product while retaining polar byproducts .

-

Recrystallization : Ethanol-water mixtures (3:1) yield crystalline product suitable for X-ray diffraction analysis .

Industrial-Scale Considerations

For large-scale production (>1 kg), the copper-mediated method is preferred due to its robustness. Key adjustments include:

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazono group to an amino group.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, oxo compounds, and amino derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Salmonella typhimurium, with minimum inhibitory concentrations (MIC) ranging from 16 µM to 64 µM. The halogen substituents are believed to enhance the compound's binding affinity to microbial targets, aiding in its efficacy.

Anticancer Properties

The compound has also been explored for its anticancer potential. Its structural features allow for interactions with cancer-related pathways, potentially inhibiting key enzymes involved in cell proliferation. Studies suggest that fluorinated compounds often exhibit reduced mutagenicity and enhanced anticancer activity. The specific interactions of this compound with cancer pathways are under investigation, with promising preliminary results.

Biological Interaction Studies

Interaction studies focus on the compound's binding affinity to various biological targets. It is believed to interact with specific enzymes or receptors related to cancer pathways or microbial resistance mechanisms. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic applications.

Future Directions and Research Opportunities

Continued research into this compound is likely to uncover further applications, particularly in drug development and therapeutic uses. Investigating its mechanism of action will provide insights into optimizing its structure for enhanced efficacy against targeted diseases.

Mechanism of Action

The mechanism by which Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate exerts its effects involves interactions with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate belongs to a broader class of hydrazonoacetate esters. Below is a comparative analysis with structurally related compounds:

Key Differences

Substituent Position and Electronic Effects :

- The 2-bromo-6-fluoro substitution in the title compound creates a sterically hindered environment compared to 3-bromo-2-fluoro or 5-bromo-2-fluoro analogues. This hindrance affects reaction kinetics, as seen in slower nucleophilic substitutions .

- Chloro vs. Bromo : Chloro-substituted analogues (e.g., Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate) exhibit weaker electron-withdrawing effects, leading to reduced stability in radical reactions compared to bromo derivatives .

Functional Group Reactivity: Hydrazone vs.

Crystallographic and Hydrogen-Bonding Behavior :

Biological Activity

Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate, a compound characterized by its unique structure, has gained attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial and anti-inflammatory properties, as well as insights from recent studies.

- Molecular Formula : C10H9BrF2N2O2

- Molar Mass : 307.09 g/mol

- CAS Number : 680211-44-3

- IUPAC Name : Ethyl (Z)-2-bromo-2-(6-fluorophenyl)hydrazonylidene acetate

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The hydrazone functional group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to the inhibition of their activity. Additionally, the presence of bromine and fluorine atoms may enhance the compound's binding affinity and specificity towards particular targets.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results.

| Bacterial Strain | MIC (µM) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 14 |

| Pseudomonas aeruginosa | 60 | 16 |

The compound's mechanism appears to involve the induction of apoptosis in bacterial cells, as indicated by increased annexin V staining in treated cultures .

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In a murine model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced pro-inflammatory cytokines.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 80 |

| IL-6 | 150 | 50 |

These findings suggest that the compound could be further explored for therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

A range of studies has explored the pharmacological potential of this compound:

- Antimicrobial Efficacy : A study reported that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µM .

- Mechanism Insights : Research indicated that the hydrazone moiety plays a crucial role in the compound's ability to interact with biological targets, leading to cellular apoptosis and inhibition of inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(2-bromo-6-fluorophenyl)-2-hydrazonoacetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step protocols. For example, condensation of 2-bromo-6-fluorobenzaldehyde derivatives with hydrazine intermediates under controlled pH and temperature is critical. Reaction optimization may include solvent selection (e.g., dichloromethane or ethyl acetate), catalytic agents, and inert atmospheres to minimize side reactions. Evidence from analogous syntheses highlights the importance of stepwise purification via column chromatography to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the hydrazonoacetate backbone and halogen substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation. Infrared (IR) spectroscopy can identify carbonyl (C=O) and hydrazone (N–N) functional groups. Purity assessment via HPLC with UV detection is recommended, referencing protocols from structurally related esters .

Q. How can researchers safely handle and store this compound given its reactivity?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon). Use chemical fume hoods during handling to avoid inhalation of volatile byproducts. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Stability studies suggest avoiding prolonged exposure to moisture or strong oxidizers, as bromo-fluoro derivatives may decompose into hazardous intermediates like hydrogen bromide or fluorine gases .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer : Discrepancies in NMR signals may arise from dynamic tautomerism in the hydrazonoacetate moiety or halogen-fluorine coupling. Use variable-temperature NMR to probe tautomeric equilibria. Computational modeling (DFT) can predict coupling constants and verify experimental observations. Cross-validate with 2D NMR techniques (COSY, NOESY) to assign stereochemical configurations .

Q. How can reaction mechanisms for the formation of this compound be elucidated?

- Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE) and trapping of intermediates. For example, deuterium labeling at the hydrazone nitrogen can track proton transfer steps. Electrospray ionization mass spectrometry (ESI-MS) in situ may detect transient intermediates. Compare with analogous bromoacetic acid esterifications, where nucleophilic acyl substitution dominates .

Q. What methodologies are employed to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer assays?

- Methodological Answer : Design dose-response assays using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. For antimicrobial activity, perform broth microdilution assays against Gram-positive/negative bacteria. Structural analogs suggest that the bromo-fluoro-phenyl group enhances membrane permeability, but cytotoxicity must be assessed via MTT or Annexin V assays. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Q. How can computational chemistry aid in predicting the reactivity or pharmacokinetic properties of this compound?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins (e.g., kinases). ADMET prediction tools (SwissADME) assess oral bioavailability, logP, and metabolic stability. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for further derivatization .

Data-Driven Research Challenges

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining high enantiomeric purity?

- Methodological Answer : Scale-up risks include exothermic reactions and racemization. Implement flow chemistry for better heat control and mixing efficiency. Chiral HPLC or SFC (supercritical fluid chromatography) monitors enantiomeric excess. Use asymmetric catalysis (e.g., chiral ligands for transition metals) during critical steps, referencing cyclopropane derivative syntheses where stereocontrol was achieved via Rh-catalyzed reactions .

Q. How do structural modifications (e.g., replacing bromine with other halogens) impact the compound’s chemical and biological properties?

- Methodological Answer : Systematic SAR studies involve synthesizing chloro-, iodo-, or trifluoromethyl analogs. Compare electronic effects via Hammett constants and steric profiles using X-ray data. Biological assays reveal halogen-dependent activity; bromine’s polarizability often enhances target binding, while fluorine improves metabolic stability. Thermofluor assays (DSF) quantify target protein stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.